8-chloro-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Overview
Description
8-chloro-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a useful research compound. Its molecular formula is C12H6ClF3O2S and its molecular weight is 306.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.9729128 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : The compound can be synthesized from 2-trifluoromethylchromones and ethyl mercaptoacetate, leading to the formation of 1,2-dihydrothieno[2,3-c]chromen-4-ones and diethyl 3,4-dithiadipate. These compounds, upon oxidation, give rise to thieno[2,3-c]chromen-4-ones (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).
Hydrazinopyridazine Derivatives : Oxidation of the compound leads to thieno[2,3-c]chromen-3,3,4-triones, which can transform into 3-hydrazinopyridazine derivatives in high yields. This indicates a potential route for the synthesis of novel organic compounds (Sosnovskikh, Usachev, & Vorontsov, 2002).
Chemical Properties and Reactions
Facile and Efficient Synthetic Strategy : A synthetic strategy was developed for 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcasing the compound's versatility in chemical synthesis (Xiang & Yang, 2014).
One-Pot Synthesis : The compound's derivatives can be synthesized via a one-pot reaction, demonstrating its utility in creating diverse chemical structures efficiently (Song et al., 2008).
Biological and Medicinal Research
Antitumor Activity : Certain derivatives of the compound have shown preliminary antitumor activity against various cancer cell lines, highlighting its potential in medicinal chemistry (Yu et al., 2017).
Antiulcer Activity : Modifications of the formyl group in 4H-thieno[3,2-c]chromene-2-carbaldehyde resulted in compounds with significant antiulcer activity, illustrating the therapeutic potential of derivatives of this compound (Bogza et al., 2015).
Novel Chemical Transformations
Hydroxymethylene Derivatives : The compound can undergo transformation to yield hydroxymethylene derivatives, which have varied chemical properties and potential applications (Dean & Murray, 1975).
Trifluoromethylthiolation Synthesis : A general synthesis method was developed for 3-[(trifluoromethyl)thio]-4H-chromen-4-ones, expanding the scope of chemical reactions and products obtainable from the compound (Snieckus & Gamal-Eldin, 2015).
Properties
IUPAC Name |
8-chloro-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2S/c13-5-1-2-8-6(3-5)7-4-9(12(14,15)16)19-10(7)11(17)18-8/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHQMTFZORCYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=C1C3=C(C=CC(=C3)Cl)OC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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